3-Chloro-2-methoxy-5-methylbenzaldehyde
Overview
Description
3-Chloro-2-methoxy-5-methylbenzaldehyde: is an organic compound with the molecular formula C9H9ClO2 . It is a derivative of benzaldehyde, characterized by the presence of a chlorine atom, a methoxy group, and a methyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3-Chloro-2-methoxy-5-methylbenzaldehyde typically begins with 3-chloro-2-methoxy-5-methylbenzene.
Reaction Conditions: The compound can be synthesized through a formylation reaction, where the starting material is treated with a formylating agent such as dichloromethyl methyl ether in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Chloro-2-methoxy-5-methylbenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine atom can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents in the presence of catalysts.
Major Products:
Oxidation: 3-Chloro-2-methoxy-5-methylbenzoic acid.
Reduction: 3-Chloro-2-methoxy-5-methylbenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the substituent introduced.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-2-methoxy-5-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons and protons. In reduction reactions, the aldehyde group is converted to an alcohol by the addition of hydrogen atoms.
Comparison with Similar Compounds
3-Chloro-5-methoxybenzaldehyde: Similar structure but lacks the methyl group.
2-Chloro-5-methoxybenzaldehyde: Similar structure but the chlorine and methoxy groups are positioned differently.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Contains a hydroxyl group instead of a chlorine atom and is widely used as a flavoring agent.
Uniqueness:
- The presence of the chlorine atom, methoxy group, and methyl group in specific positions on the benzene ring gives 3-Chloro-2-methoxy-5-methylbenzaldehyde unique chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
3-chloro-2-methoxy-5-methylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6-3-7(5-11)9(12-2)8(10)4-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSLYFRBGINRNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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